2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane
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Overview
Description
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane: is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with hydroxyethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane typically involves the reaction of ethylene glycol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxane ring can also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: This compound has a similar structure but contains an isocyanurate ring instead of a dioxane ring.
Diethanolamine: This compound has two hydroxyethyl groups attached to a nitrogen atom, making it structurally similar.
2-Hydroxyethyl disulfide: This compound contains a disulfide bond and two hydroxyethyl groups.
Uniqueness
2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical and physical properties.
Properties
CAS No. |
36986-33-1 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1,3-dioxan-4-ol |
InChI |
InChI=1S/C6H12O4/c7-3-1-6-9-4-2-5(8)10-6/h5-8H,1-4H2 |
InChI Key |
CMFSVRNUSJXFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1O)CCO |
Origin of Product |
United States |
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